molecular formula C13H13N3O2 B14320050 6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline CAS No. 106835-36-3

6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline

Cat. No.: B14320050
CAS No.: 106835-36-3
M. Wt: 243.26 g/mol
InChI Key: OAQLEMUZMYTMGV-UHFFFAOYSA-N
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Description

6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with methoxy groups at the 6 and 7 positions and a methyl group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . Another method involves the reaction of 6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline with pyrazole boronic ester, followed by deprotection under hydrochloric acid medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets, such as protein kinases and enzymes. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-c]quinoline
  • 6,7-dimethoxy-3-methyl-2H-pyrazolo[4,3-b]quinoline
  • 6,7-dimethoxy-3-methyl-2H-pyrazolo[4,3-c]quinoline

Uniqueness

6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 6 and 7 positions and a methyl group at the 3 position enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

106835-36-3

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline

InChI

InChI=1S/C13H13N3O2/c1-7-9-4-8-5-11(17-2)12(18-3)6-10(8)14-13(9)16-15-7/h4-6H,1-3H3,(H,14,15,16)

InChI Key

OAQLEMUZMYTMGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C=C(C(=CC3=NC2=NN1)OC)OC

Origin of Product

United States

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